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Compound of Interest

Compound Name: N-Allyloxyphthalimide

Cat. No.: B1272531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of N-allyloxyphthalimides via an electrochemically induced cross-dehydrogenative

C-O coupling reaction. This method offers a direct approach to functionalize alkenes bearing

allylic hydrogen atoms with the N-hydroxyphthalimide (NHPI) moiety, avoiding pre-

functionalization of the starting materials.[1][2]

Introduction
Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis for the

formation of C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a

heteroatom).[1][2] This approach is highly atom-economical and aligns with the principles of

green chemistry by minimizing waste and avoiding the use of pre-functionalized substrates

often required in traditional cross-coupling reactions.[1][2]

The electrochemical synthesis of N-allyloxyphthalimides represents a significant

advancement in CDC reactions.[1][2] It utilizes an electrochemical setup to generate the key

phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2] This radical then

acts as a hydrogen atom transfer (HAT) mediator, abstracting an allylic hydrogen from an

alkene to form a stabilized allylic radical.[1][2] Subsequent radical-radical recombination yields
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the desired N-allyloxyphthalimide product.[1][2] This method has been shown to be effective

for a range of cyclic and acyclic alkenes, providing moderate to good yields.[1][2]

Data Presentation
The following table summarizes the substrate scope for the electrochemical cross-

dehydrogenative C-O coupling of various alkenes with N-hydroxyphthalimide. The reactions

were carried out under optimized electrochemical conditions.

Table 1: Substrate Scope of Electrochemically Induced Allylic C-O Coupling of Alkenes with N-

Hydroxyphthalimide[1]
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Entry Alkene Substrate Product Yield (%)

1 Cyclohexene

2-(Cyclohex-2-en-1-

yloxy)isoindoline-1,3-

dione

70

2 Cyclooctene

2-((Z)-Cyclooct-2-en-

1-yloxy)isoindoline-

1,3-dione

68

3 Hex-1-ene

2-(Hex-1-en-3-

yloxy)isoindoline-1,3-

dione & 2-(Hex-2-en-

1-yloxy)isoindoline-

1,3-dione

79 (total)

4 Safrole

2-((E)-3-(benzo[d][1]

[3]dioxol-5-

yl)allyloxy)isoindoline-

1,3-dione

76

5 Allylbenzene

2-((E)-3-

Phenylallyloxy)isoindo

line-1,3-dione

54

6 2,3-Dimethylbut-2-ene

2-((2,3-Dimethylbut-2-

en-1-

yl)oxy)isoindoline-1,3-

dione & 2-((2,3-

Dimethylbut-3-en-2-

yl)oxy)isoindoline-1,3-

dione

53 (total)

Experimental Protocols
Materials and Equipment:

N-Hydroxyphthalimide (NHPI)

Alkene substrates
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Pyridine

Pyridinium perchlorate ([PyH]ClO₄)

Acetonitrile (CH₃CN), distilled over P₂O₅

Dichloromethane (DCM), distilled over K₂CO₃

Petroleum ether (PE), 40–60 °C, distilled over K₂CO₃

Undivided 10 mL electrochemical cell

Carbon felt anode (10 mm x 30 mm x 3 mm)

Platinum wire cathode

DC-regulated power supply

Magnetic stirrer

Standard laboratory glassware for workup and purification

Silica gel for column chromatography (0.060–0.200 mm, 60 Å)

General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides:[1]

Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode

and a platinum wire cathode. The electrodes are connected to a DC-regulated power supply.

Reaction Mixture Preparation: To the electrochemical cell, add the alkene (1.5 mmol, 3.0

equiv), N-hydroxyphthalimide (0.5 mmol, 1.0 equiv, 82 mg), pyridine (0.5 mmol, 40 mg), and

pyridinium perchlorate (0.5 mmol, 90 mg).

Electrolysis: Add 10.0 mL of acetonitrile to the cell. The reaction mixture is electrolyzed under

a constant current of 50 mA at 25 °C with magnetic stirring. The total charge passed is 2.2

F/mol relative to N-hydroxyphthalimide.
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Workup: Upon completion of the electrolysis, the electrodes are washed with

dichloromethane (2 x 20 mL). The organic phases are combined and concentrated under

reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

an appropriate eluent (e.g., DCM or a mixture of DCM/PE) to afford the pure N-
allyloxyphthalimide product.

Characterization: The structure and purity of the isolated products are confirmed by NMR

spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Visualizations
Reaction Mechanism

The proposed mechanism for the electrochemically induced cross-dehydrogenative C-O

coupling involves the initial generation of the phthalimide-N-oxyl (PINO) radical, which then

participates in a hydrogen atom abstraction and subsequent radical recombination.

N-Hydroxyphthalimide (NHPI) Phthalimide Anion (A)

+ Pyridine
- [PyH]+ Phthalimide-N-oxyl Radical (PINO)

Anodic Oxidation
- e-

Allylic Radical (R.)

Hydrogen Atom
Abstraction (HAT) N-Allyloxyphthalimide

Alkene (R-H)

Radical
Recombination

Click to download full resolution via product page

Caption: Proposed mechanism for the electrochemical C-O coupling.
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Experimental Workflow

The general workflow for the synthesis and isolation of N-allyloxyphthalimides is a

straightforward process involving electrochemical reaction followed by standard purification

techniques.

Reaction Setup

Workup and Purification

Combine Alkene, NHPI,
Pyridine, and [PyH]ClO4

in Acetonitrile

Assemble Undivided
Electrochemical Cell

Apply Constant Current (50 mA)
with Stirring at 25 °C

Wash Electrodes with DCM

Combine Organic Phases and
Concentrate under Reduced Pressure

Purify by Flash Column
Chromatography

Isolate Pure
N-Allyloxyphthalimide
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Caption: General experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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